![molecular formula C16H14ClN3O B3117361 2-[1-(4-Chlorophenyl)pyrazol-3-yl]oxymethylaniline CAS No. 222838-33-7](/img/structure/B3117361.png)
2-[1-(4-Chlorophenyl)pyrazol-3-yl]oxymethylaniline
Overview
Description
2-[1-(4-Chlorophenyl)pyrazol-3-yl]oxymethylaniline is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is known for its unique structure, which includes a pyrazole ring substituted with a chlorophenyl group and an aniline moiety connected through an oxymethyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Chlorophenyl)pyrazol-3-yl]oxymethylaniline typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form 1-(4-chlorophenyl)-3-methyl-1H-pyrazole. This intermediate is then reacted with formaldehyde and aniline under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-Chlorophenyl)pyrazol-3-yl]oxymethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding quinones or nitroso derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
2-[1-(4-Chlorophenyl)pyrazol-3-yl]oxymethylaniline has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[1-(4-Chlorophenyl)pyrazol-3-yl]oxymethylaniline involves the inhibition of mitochondrial respiration in fungi. This compound blocks the transfer of electrons between cytochrome b and cytochrome c1, which are part of the cytochrome bc1 enzyme complex located in the inner mitochondrial membrane . This inhibition disrupts the synthesis of adenosine triphosphate (ATP), essential for fungal metabolic processes, leading to the death of the pathogen .
Comparison with Similar Compounds
Similar Compounds
Pyraclostrobin: A fungicide with a similar structure and mechanism of action.
BF 500-3: A desmethoxy metabolite of pyraclostrobin with similar toxicity.
Uniqueness
2-[1-(4-Chlorophenyl)pyrazol-3-yl]oxymethylaniline is unique due to its specific substitution pattern and the presence of both pyrazole and aniline moieties. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Biological Activity
The compound 2-[1-(4-Chlorophenyl)pyrazol-3-yl]oxymethylaniline , also known by its chemical name N-(2-(((1-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)hydroxylamine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.
- Molecular Formula : C16H14ClN3O2
- Molecular Weight : 315.75 g/mol
- CAS Number : 220898-42-0
The structure of this compound features a hydroxylamine functional group linked to a pyrazole moiety, suggesting possible reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds containing hydroxylamine and pyrazole moieties often exhibit significant biological activities. The specific activities of This compound can be categorized into several areas:
-
Antioxidant Activity
- Hydroxylamines are known for their antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a key role.
- Anticancer Potential
- Anti-inflammatory Effects
Case Study 1: Antioxidant Properties
A study focused on the antioxidant capabilities of hydroxylamine derivatives revealed that compounds with similar structures effectively scavenge free radicals, thus exhibiting protective effects against oxidative stress in neuronal cells .
Case Study 2: Anticancer Activity
In vitro studies have shown that derivatives of pyrazole can induce apoptosis in cancer cells. For instance, a derivative closely related to This compound was found to inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent .
Case Study 3: Anti-inflammatory Mechanisms
Research has indicated that certain pyrazole compounds modulate inflammatory pathways by downregulating the expression of COX-2 and other inflammatory markers. This suggests that This compound may similarly affect these pathways, providing therapeutic benefits in inflammatory diseases .
Comparative Analysis with Related Compounds
To better understand the unique biological activity of This compound , a comparison with structurally similar compounds is essential:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Chloroaniline | Simple aniline derivative | Lacks hydroxylamine functionality |
1-(4-Chlorophenyl)-3-methylpyrazole | Contains pyrazole but lacks hydroxylamine | Potentially different biological activity |
N-Hydroxy-N'-(4-chlorobenzoyl)urea | Hydroxamic acid derivative | Different functional group leading to varied reactivity |
The combination of a hydroxylamine group with a complex pyrazole structure in This compound may lead to distinct biological activities not observed in simpler analogs.
Q & A
Q. Basic: What synthetic methodologies are recommended for preparing 2-[1-(4-chlorophenyl)pyrazol-3-yl]oxymethylaniline?
The synthesis typically involves coupling pyrazole derivatives with substituted aniline precursors. A general approach includes:
- Step 1 : Reacting 4-chlorophenylhydrazine with β-keto esters to form the pyrazole core.
- Step 2 : Introducing the oxymethylaniline moiety via nucleophilic substitution or Mitsunobu reaction under anhydrous conditions.
- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (methanol/water) .
For industrial-scale optimization, refer to patented processes using phase-transfer catalysts or microwave-assisted synthesis to enhance yield and reduce reaction time .
Q. Basic: How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- X-ray crystallography : Resolve bond angles and confirm the spatial arrangement of the pyrazole-aniline linkage. A 100 K single-crystal study (Mo-Kα radiation) with R-factor < 0.1 ensures accuracy .
- Multiwfn analysis : Calculate electrostatic potential surfaces (EPS) and electron localization functions (ELF) to validate electronic distribution and bonding patterns. Use the "Topology analysis for electron density" module to map critical points .
- HPLC-MS : Employ a C18 column (acetonitrile/0.1% formic acid mobile phase) with ESI+ ionization to detect impurities (<0.5%) and confirm molecular ion peaks (e.g., [M+H]+ at m/z 356.1) .
Q. Advanced: What experimental strategies can elucidate the mitochondrial toxicity mechanism of this compound?
- Mitochondrial respiration assays : Use HepG2 cells treated with 10–100 μM compound. Measure oxygen consumption rate (OCR) via Seahorse XF Analyzer to assess Complex III inhibition (e.g., reduced ATP-linked respiration and maximal respiratory capacity) .
- ROS quantification : Apply DCFH-DA fluorescence probes to detect reactive oxygen species (ROS) accumulation, correlating with mitochondrial membrane depolarization (JC-1 dye assay) .
- Computational docking : Model interactions with Complex III (cytochrome bc1) using AutoDock Vina. Focus on the Qo site to evaluate steric clashes with conserved His181 and Glu272 residues .
Q. Advanced: How can researchers resolve contradictions in reported metabolic pathways for related pyrazole derivatives?
Discrepancies in metabolite identification (e.g., hydroxylation vs. demethoxylation) can be addressed by:
- Comparative LC-HRMS : Analyze rat hepatocyte incubations with/without β-glucuronidase to distinguish phase I (oxidation) and phase II (conjugation) metabolites .
- Isotopic labeling : Synthesize 14C-labeled analogs to track metabolic fate via autoradiography and quantify major pathways (e.g., 65% glucuronidation vs. 30% sulfation) .
- Species-specific assays : Compare human liver microsomes (HLM) and rat S9 fractions to identify interspecies variability in CYP450-mediated oxidation .
Q. Advanced: What experimental designs are optimal for studying synergistic effects with fungicidal mixtures?
- Fractional inhibitory concentration (FIC) index : Combine the compound with boscalid or fluxapyroxad at sublethal concentrations (e.g., 0.5× EC50) in Botrytis cinerea assays. Calculate synergy (FIC < 0.5) using Bliss independence or Loewe additivity models .
- Field trials : Apply tank mixtures (e.g., 100 g/ha compound + 50 g/ha metyltetraprole) to wheat crops. Monitor disease severity (DS%) and yield improvements under varying humidity/temperature .
- Resistance management : Serial passage Zymoseptoria tritiana under dual selection pressure to assess delayed resistance evolution compared to solo treatments .
Q. Advanced: How can computational tools predict the environmental persistence and bioaccumulation potential of this compound?
- EPI Suite modeling : Input SMILES to estimate biodegradation (BIOWIN < 2.2 indicates low microbial degradation) and bioaccumulation factors (BCF > 2,000 suggests high lipid affinity) .
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate aqueous solubility (log S) and octanol-water partition coefficient (log Kow) to predict soil adsorption (Koc) .
- Molecular dynamics (MD) : Simulate interactions with humic acids in soil models (GROMACS) to assess binding free energy and leaching potential .
Properties
IUPAC Name |
2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c17-13-5-7-14(8-6-13)20-10-9-16(19-20)21-11-12-3-1-2-4-15(12)18/h1-10H,11,18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUOORDMFAVVFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=NN(C=C2)C3=CC=C(C=C3)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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